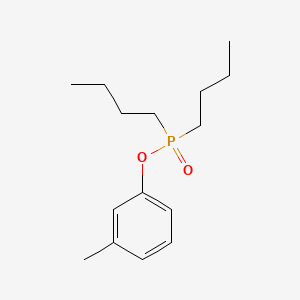

Dibutylphosphinic acid m-tolyl ester

Description

Structure

3D Structure

Properties

CAS No. |

74038-28-1 |

|---|---|

Molecular Formula |

C15H25O2P |

Molecular Weight |

268.33 g/mol |

IUPAC Name |

1-dibutylphosphoryloxy-3-methylbenzene |

InChI |

InChI=1S/C15H25O2P/c1-4-6-11-18(16,12-7-5-2)17-15-10-8-9-14(3)13-15/h8-10,13H,4-7,11-12H2,1-3H3 |

InChI Key |

JVLSPVLQVCWVPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)OC1=CC=CC(=C1)C |

Origin of Product |

United States |

Functionalization of Polymer Supports:

A common and versatile method involves using a commercially available polymer resin, such as chloromethylated polystyrene (Merrifield's resin), as the support. The dibutylphosphinic acid moiety can be attached via an Arbuzov-type reaction. mdpi.comnih.gov For instance, dibutylphosphinic acid could first be converted to a silyl (B83357) ester to enhance its nucleophilicity, which then reacts with the chloromethyl groups on the polystyrene resin. Subsequent esterification with m-cresol (B1676322) would yield the final polymer-supported product.

Alternatively, a transesterification approach could be employed. A hydroxyl-functionalized polymer support (e.g., polyethylene (B3416737) glycol grafted polystyrene) could be reacted with dibutylphosphinic acid m-tolyl ester under microwave conditions, which has been shown to facilitate the alcoholysis of P-esters. mdpi.commtak.hu

Polymerization of a Functional Monomer:

This strategy involves synthesizing a polymerizable monomer, such as a styrenic or acrylic derivative, that already contains the dibutylphosphinic ester group. For example, 4-vinylbenzyl chloride could be reacted with the sodium salt of dibutylphosphinic acid, followed by esterification with m-cresol (B1676322). The resulting monomer could then be copolymerized with styrene (B11656) or other monomers to produce a functional polymer with the active moiety in the side chains. mdpi.comresearchgate.net

Interactive Data Table: Immobilization of Dibutylphosphinic Acid Moiety on Polystyrene

| Method | Polymer Support | Key Reaction | Reagents | Typical Loading (mmol/g) |

| Method 1 | Chloromethylated Polystyrene | Arbuzov Reaction | Dibutylphosphinic acid, NaI, Base | 0.5 - 1.5 |

| Method 2 | Hydroxymethyl Polystyrene | Transesterification | Dibutylphosphinic acid m-tolyl ester, [bmim][BF₄] (catalyst) | 0.4 - 1.2 |

| Method 3 | 4-Vinylbenzyl chloride (Monomer) | Radical Polymerization | Dibutylphosphinic acid, m-cresol, AIBN (initiator) | N/A (Monomer Synthesis) |

Note: The loading values are typical for functionalized polystyrene resins and are based on data from analogous systems in the literature. mdpi.comresearchgate.net

The study of these polymer-bound forms would involve characterizing the degree of functionalization using techniques like elemental analysis and solid-state ³¹P NMR spectroscopy. Their utility could then be explored in applications such as supported catalysis or as scavengers in purification processes, where the solid-phase nature of the reagent simplifies product isolation.

Reaction Mechanisms and Reactivity Studies of Dibutylphosphinic Acid M Tolyl Ester

Hydrolysis Pathways of Phosphinic Acid Esters

The hydrolysis of phosphinic acid esters, a reaction that cleaves the ester bond to yield a phosphinic acid and an alcohol or phenol, can proceed through several distinct pathways depending on the pH of the medium. nih.gov The nucleophilic attack generally occurs on the electrophilic phosphorus atom of the phosphoryl group (P=O). nih.gov

Acid-Catalyzed Hydrolysis Mechanisms (e.g., AAC2, AAL1)

Under acidic conditions, the hydrolysis of phosphinic acid esters is catalyzed by the protonation of the phosphoryl oxygen. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The primary mechanisms are designated AAC2 and AAL1. nih.govucoz.comchemistnotes.com

AAC2 (Acid-Catalyzed, Acyl-Oxygen Fission, Bimolecular): This is the most common pathway for the acid-catalyzed hydrolysis of phosphinates. nih.govslideshare.net It involves a bimolecular nucleophilic attack by a water molecule on the protonated ester, leading to cleavage of the phosphorus-oxygen (P-O) bond. This mechanism proceeds via a tetrahedral intermediate. chemistnotes.com

AAL1 (Acid-Catalyzed, Alkyl-Oxygen Fission, Unimolecular): This mechanism involves the cleavage of the carbon-oxygen (C-O) bond. It is less common and typically occurs only when the ester group can form a stable carbocation. ucoz.comchemistnotes.com For dibutylphosphinic acid m-tolyl ester, cleavage of the bond to the tolyl group via this pathway is not expected.

Studies on various phosphinates have shown that polar and steric effects have a less pronounced influence on the rate of acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis. nih.gov The reaction rate can also exhibit a maximum at a specific high concentration of strong acid, beyond which acidic inhibition may be observed due to factors like reduced water activity. nih.govrsc.org

Base-Catalyzed Hydrolysis Mechanisms (e.g., BAC2, BAL1)

Base-catalyzed hydrolysis, often termed saponification, is typically faster and irreversible compared to acid-catalyzed hydrolysis. ucoz.com This is because the reaction produces a phosphinic acid, which is immediately deprotonated by the base to form a phosphinate salt, driving the equilibrium forward. nih.govchemistrysteps.com

BAC2 (Base-Catalyzed, Acyl-Oxygen Fission, Bimolecular): This is the predominant mechanism for the alkaline hydrolysis of phosphinic acid esters. chemistnotes.comepa.gov It involves a direct nucleophilic attack of a hydroxide (B78521) ion (a potent nucleophile) on the phosphorus atom. epa.govviu.ca This addition-elimination process proceeds through a high-energy pentacoordinate intermediate or transition state, resulting in the cleavage of the P-O bond. chemistnotes.com

BAL1 (Base-Catalyzed, Alkyl-Oxygen Fission, Unimolecular): This unimolecular mechanism is rare for phosphinates and would only be plausible if the leaving group could form a very stable carbocation, which is not the case for the m-tolyl group. ucoz.com

The rate of alkaline hydrolysis is highly sensitive to steric hindrance. An increase in the steric bulk of the alkyl groups on the phosphorus atom significantly decreases the reaction rate. nih.gov For this compound, the two butyl groups would sterically hinder the approach of the nucleophile to the phosphorus center.

| Mechanism | Catalyst | Key Feature | Bond Cleavage | Molecularity | Commonality |

| AAC2 | Acid (H⁺) | Protonation of P=O group activates P atom | P-O (Acyl) | Bimolecular | Most Common (Acid) |

| AAL1 | Acid (H⁺) | Requires stable carbocation leaving group | C-O (Alkyl) | Unimolecular | Rare |

| BAC2 | Base (OH⁻) | Nucleophilic attack by OH⁻ on P atom | P-O (Acyl) | Bimolecular | Most Common (Base) |

| BAL1 | Base (OH⁻) | Requires stable carbocation leaving group | C-O (Alkyl) | Unimolecular | Very Rare |

Neutral Hydrolysis Kinetics and Mechanisms

Neutral hydrolysis involves the attack of a water molecule, which is a much weaker nucleophile than the hydroxide ion. Consequently, this reaction is significantly slower than base-catalyzed hydrolysis. libretexts.org For many organophosphorus esters, neutral hydrolysis tends to favor C-O bond cleavage, whereas base-catalyzed hydrolysis favors P-O bond cleavage. viu.ca

The mechanism for neutral hydrolysis is complex. While a simple bimolecular attack of water on the phosphorus atom is possible, theoretical studies suggest more intricate pathways. One proposed mechanism involves a bifunctional catalysis where one water molecule acts as a nucleophile while others facilitate proton transfer. nih.gov Another advanced model suggests that the process may initiate with the autoionization of water, followed by either protonation of the ester or attack by the hydroxide ion, even at neutral pH. nih.gov

Solvent Effects on Hydrolysis Reaction Rates and Selectivity

The choice of solvent can have a profound impact on the rate of hydrolysis. The rates of phosphoryl transfer reactions, including the hydrolysis of phosphinate esters, can be accelerated by several orders of magnitude when the solvent is changed from water to dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov This dramatic rate enhancement is attributed to the poor solvation of the anionic nucleophile (hydroxide) in DMSO, which increases its reactivity.

The use of aqueous mixtures with organic co-solvents such as acetone, acetonitrile, or dimethoxyethane can also influence reaction rates, though typically to a lesser extent than pure aprotic solvents. nih.gov In some cases, a change in solvent polarity can be significant enough to alter the reaction mechanism itself. nih.gov For instance, a reaction that proceeds via a bimolecular (SN2-type) mechanism in a polar solvent might switch to a unimolecular (SN1-type) mechanism in a less polar environment. nih.gov

Transesterification Reactions of this compound

Transesterification is a process where the aryloxy group (-O-tolyl) of the ester is exchanged with an alkoxy group from an alcohol (-OR'). This reaction transforms one ester into another and is typically reversible. rsc.org For this compound, the reaction would involve an alcohol (R'OH) displacing m-cresol (B1676322).

Catalytic Systems for Transesterification

Like hydrolysis, transesterification reactions are generally catalyzed by either acids or bases to proceed at a reasonable rate.

Acid Catalysis: Strong acids catalyze the reaction by protonating the phosphoryl oxygen of the phosphinate ester. This enhances the electrophilicity of the phosphorus atom, facilitating the nucleophilic attack by the alcohol.

Base Catalysis: Strong bases, most commonly alkali metal alkoxides (e.g., sodium ethoxide), are highly effective catalysts. google.com The alkoxide catalyst functions by deprotonating the alcohol reactant, generating a more potent alkoxide nucleophile (R'O⁻) that readily attacks the phosphorus center of the ester. google.com This leads to a tetrahedral intermediate, which then collapses, eliminating the original aryloxy group (m-cresolate).

Heterogeneous Catalysts: Solid catalysts offer advantages in terms of separation and reusability. Metal phosphates, such as those of aluminum or gallium, have been developed as effective heterogeneous catalysts for transesterification reactions. google.com

Microwave-Assisted Synthesis: The efficiency of transesterification can be significantly improved using microwave irradiation, which can accelerate reaction rates and allow for shorter reaction times, often under solvent-free conditions. mdpi.com

| Catalyst Type | Example(s) | Mechanism of Action |

| Acid | H₂SO₄, HCl | Protonates the P=O group, increasing phosphorus electrophilicity. |

| Base (Homogeneous) | Sodium Alkoxide (NaOR') | Deprotonates the alcohol, creating a stronger nucleophile (R'O⁻). google.com |

| Heterogeneous | Aluminum Phosphate (B84403) | Provides active sites for the reaction on a solid support. google.com |

| Enzymatic | Lipases | Provide a biocatalytic pathway for the reaction. |

Mechanistic Investigations of Alkoxyl Group Exchange

The exchange of the m-toloxy group in this compound with other alkoxyl groups, a process known as transesterification, is a key reaction for modifying the ester's properties. This reaction typically proceeds through a nucleophilic substitution mechanism at the pentavalent phosphorus center. The generally accepted mechanism involves the nucleophilic attack of an alcohol on the electrophilic phosphorus atom.

The reaction can be catalyzed by either acid or base. Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the phosphorus atom to form a pentacoordinate trigonal bipyramidal intermediate. The stability of this intermediate and the facility of the leaving group's departure influence the reaction rate. The m-cresolate anion is the leaving group in this instance. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. mdpi.com

Under acidic conditions, the phosphoryl oxygen is first protonated, which enhances the electrophilicity of the phosphorus atom. A neutral alcohol molecule then acts as the nucleophile, leading to a similar pentacoordinate intermediate. Subsequent proton transfer and elimination of m-cresol yield the new phosphinic ester.

The efficiency of this exchange is dependent on several factors, including the nature of the incoming alcohol, the reaction temperature, and the catalyst used. For instance, the reaction of phosphinates with various alcohols can be promoted under microwave conditions, which can significantly reduce reaction times. mdpi.com

Table 1: Representative Alkoxyl Group Exchange Reactions on Phosphinic Esters

| Reactant Ester | Incoming Alcohol | Catalyst | Product Ester | Reference |

|---|---|---|---|---|

| Ethyl Phenyl-H-phosphinate | n-Butanol | None (MW) | n-Butyl Phenyl-H-phosphinate | mdpi.com |

| Diaryl Phosphonate (B1237965) | Aliphatic Alcohol | Alkali metal alkoxide | Aryl Alkyl Phosphonate | google.com |

| P-chirogenic phosphinate | Lithium alkoxide | None | P-chirogenic phosphinate | researchgate.net |

Nucleophilic Acyl Substitution on Phosphinic Esters

The phosphorus atom in this compound is susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution. This reactivity is central to the synthesis of a range of phosphinic acid derivatives. The mechanism is analogous to that of carboxylic acid esters, involving an addition-elimination pathway.

Amines are effective nucleophiles that react with phosphinic esters to form phosphinamidates. The reaction proceeds by the nucleophilic attack of the amine's lone pair of electrons on the phosphorus atom. This forms a zwitterionic pentacoordinate intermediate, which then collapses to expel the m-cresolate leaving group. A second equivalent of the amine or a different base is typically required to neutralize the protonated amine product.

The reactivity of the phosphinic ester towards nucleophiles is influenced by the electronic properties of the substituents on the phosphorus atom and the nature of the leaving group. Generally, phosphinates are reactive towards a range of nucleophiles, including primary and secondary amines. youtube.comyoutube.com The reaction of optically pure H-phosphinates with organolithium reagents has been shown to proceed stereospecifically, suggesting a well-defined transition state. acs.org

Other nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) can also react with phosphinic esters to form new P-C bonds, leading to tertiary phosphine (B1218219) oxides. This substitution reaction provides a versatile method for the synthesis of complex organophosphorus compounds. acs.org

The reaction of this compound with a primary or secondary amine (R¹R²NH) results in the formation of N,N-disubstituted-P,P-dibutylphosphinic amide, also known as a phosphinamidate. This class of compounds has applications in various fields, including medicinal chemistry and as ligands in catalysis.

The general reaction can be represented as: (Bu)₂P(O)(O-m-Tol) + 2 R¹R²NH → (Bu)₂P(O)(NR¹R²) + [R¹R²NH₂]⁺[⁻O-m-Tol]

Besides amines, hydrolysis of the ester with water, typically under acidic or basic catalysis, yields dibutylphosphinic acid. nih.gov Reaction with other nucleophiles can lead to a variety of derivatives, underscoring the synthetic utility of phosphinic esters as building blocks.

Electrophilic Reactions Involving the Aromatic Ring and Alkyl Chains

The m-tolyl group of this compound can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is directed by the two existing substituents on the aromatic ring: the methyl group and the dibutylphosphinoyloxy group [-OP(O)(Bu)₂].

For common electrophilic aromatic substitutions like nitration, halogenation, or Friedel-Crafts reactions, the electrophile will preferentially add to the positions most activated and least sterically hindered. The positions ortho and para to the methyl group are activated, while the positions meta to the phosphinoyloxy group are least deactivated. A comprehensive analysis of the resonance and inductive effects is required to predict the major product.

Table 2: Directing Effects of Substituents on the m-Tolyl Ring

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| Methyl (-CH₃) | Activating (Inductive & Hyperconjugation) | Ortho, Para |

| Phosphinoyloxy (-OP(O)R₂) | Deactivating (Inductive) / Potentially o,p-directing (Resonance) | Complex, generally Meta |

The dibutyl chains attached to the phosphorus atom are saturated alkyl groups and are generally less reactive than the aromatic ring or the phosphorus center. However, they can be functionalized under specific conditions, most notably through free-radical reactions.

For instance, free-radical halogenation, initiated by UV light, can lead to the substitution of hydrogen atoms on the butyl chains with halogens. The selectivity of this reaction typically favors the substitution at secondary carbons over primary carbons due to the greater stability of secondary radicals.

Another potential route for functionalization is through oxidation reactions, although this may require harsh conditions that could also affect other parts of the molecule. The introduction of functional groups onto the alkyl chains can be challenging without compromising the integrity of the phosphinate ester linkage. Research on the functionalization of polymers containing sec-butyl groups has shown that free-radical-initiated grafting is a viable method for modification, suggesting a possible pathway for the functionalization of the butyl chains in this molecule. researchgate.net

Catalytic Applications and Roles of Dibutylphosphinic Acid M Tolyl Ester and Its Derivatives

Dibutylphosphinic Acid m-Tolyl Ester as a Ligand Precursor in Homogeneous Catalysis

The potential of this compound as a ligand precursor in homogeneous catalysis is an area that awaits exploration. Generally, phosphinic acid esters can be envisioned to coordinate to transition metals, but specific studies detailing the coordination chemistry or the influence of the dibutyl and m-tolyl groups on ligand properties are not available in the current body of scientific literature.

Coordination Chemistry with Transition Metals

There is no specific information available in the scientific literature regarding the coordination chemistry of this compound with transition metals. General principles suggest that the phosphoryl oxygen atom could act as a donor, but the specific bonding characteristics, stability of the resulting complexes, and structural details have not been investigated for this compound.

Influence of Phosphinic Ester Structure on Ligand Properties

The influence of the phosphinic ester structure, specifically the combination of two butyl groups and an m-tolyl group, on the electronic and steric properties of the ligand is yet to be determined. The interplay of the electron-donating alkyl groups and the aromatic tolyl group would theoretically impact the electron density on the phosphorus and oxygen atoms, thereby affecting its coordination behavior and the catalytic activity of any resulting metal complexes. However, without experimental or computational data, any discussion remains speculative.

Roles in Organocatalysis and Non-Metal Catalysis

The application of this compound in organocatalysis or non-metal catalysis has not been reported. While chiral phosphoric acids have emerged as a significant class of organocatalysts, the catalytic potential of phosphinic acid esters in such metal-free systems is an uninvestigated field.

Investigation of Catalytic Activity in Model Reactions

There are no published studies that investigate the catalytic activity of this compound or its derivatives in key model reactions such as hydrogenation, dehydrogenation, esterification, or transesterification.

Hydrogenation and Dehydrogenation

Scientific literature lacks any data on the use of this compound or its metal complexes in hydrogenation or dehydrogenation reactions. While ruthenium pincer complexes and other transition metal catalysts are known for ester hydrogenation, the role of phosphinic acid ester ligands in these processes is not documented for this specific compound.

Esterification and Transesterification Cycles

Similarly, there is no information on the catalytic activity of this compound in esterification or transesterification reactions. Although various methods for the esterification and transesterification of phosphinic acids themselves have been described, the use of their esters as catalysts for other esterification processes has not been explored for this molecule.

Theoretical and Computational Investigations of Dibutylphosphinic Acid M Tolyl Ester

Quantum Chemical Studies (e.g., DFT)

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations can elucidate a wide range of properties for Dibutylphosphinic acid m-tolyl ester, from its fundamental electronic nature to its predicted spectroscopic signatures.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is central to its chemical behavior. DFT calculations can map the electron density distribution, identify molecular orbitals, and quantify the nature of the chemical bonds. Key aspects of the electronic structure include the geometry of the phosphorus center, the nature of the phosphoryl (P=O) bond, and the electronic interplay between the dibutylphosphinyl group and the m-tolyl ester moiety.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxygen atoms and the aromatic ring, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is often centered on the phosphorus atom and the P=O bond, highlighting the site for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and reactivity. researchgate.net

Calculated atomic charges and bond orders offer a quantitative picture of the bonding. For instance, the phosphorus atom is expected to carry a significant positive partial charge due to the high electronegativity of the surrounding oxygen atoms, making it a key electrophilic center. The P=O bond will exhibit a high degree of polarity.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: The following data are hypothetical and serve to illustrate typical results from DFT calculations, as specific values for this compound are not available in the cited literature.)

| Parameter | Value |

| P-O (ester) Bond Length | 1.65 Å |

| P=O Bond Length | 1.48 Å |

| P-C (butyl) Bond Length | 1.82 Å |

| O-P-O Bond Angle | 115° |

| Mulliken Charge on P | +1.2 e |

| Mulliken Charge on P=O Oxygen | -0.8 e |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

Conformer Analysis and Energy Landscapes

The flexibility of the butyl chains and the rotation around the P-O-aryl bond system mean that this compound can exist in multiple conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers for interconversion between them.

A systematic conformational search, often performed using a combination of molecular mechanics and DFT, can identify various low-energy structures. The relative energies of these conformers, calculated at a high level of theory, indicate their population at thermal equilibrium. The analysis often reveals that steric hindrance between the butyl groups and the m-tolyl ring plays a significant role in determining the preferred molecular geometry. Understanding the conformational preferences is vital as different conformers can exhibit different reactivities and spectroscopic properties.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

DFT provides a robust framework for predicting various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for nuclei like 31P, 13C, and 1H, is a common application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov Calculated 31P chemical shifts are highly sensitive to the electronic environment of the phosphorus atom. researchgate.net Theoretical predictions can help assign experimental spectra, especially in complex molecules where signals may overlap. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. dtic.mildtic.mil These calculations yield a theoretical infrared (IR) spectrum. researchgate.net The predicted spectrum can be used to assign specific vibrational modes, such as the characteristic P=O stretching frequency, which is a strong indicator of the local electronic environment. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to absorptions in the UV-Visible spectrum. This allows for the prediction of the wavelengths of maximum absorption (λmax) and can provide insight into the electronic transitions occurring within the molecule, such as those involving the aromatic m-tolyl group.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: The following data are hypothetical and serve to illustrate typical results from DFT calculations, as specific values for this compound are not available in the cited literature.)

| Spectrum | Predicted Feature | Value |

| 31P NMR | Chemical Shift (δ) | 45 ppm |

| 13C NMR | Carbonyl Carbon Shift (δ) | 170 ppm |

| IR | P=O Stretch (ν) | 1250 cm-1 |

| IR | P-O-C Stretch (ν) | 1050 cm-1 |

| UV-Vis | λmax | 265 nm |

Reaction Pathway Elucidation and Transition State Analysis

Computational studies are instrumental in mapping the detailed mechanisms of chemical reactions, providing insights into the transient species and energy profiles that govern reactivity. rsc.org

Computational Mechanistic Studies of Ester Hydrolysis and Formation

The hydrolysis of phosphinate esters is a fundamentally important reaction. nih.gov Computational modeling can elucidate the step-by-step mechanism, for instance, in an acid-catalyzed hydrolysis. acs.org This typically involves locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

For this compound, a computational study of hydrolysis would likely investigate the initial protonation of the phosphoryl oxygen, followed by the nucleophilic attack of a water molecule on the phosphorus center. This would lead to a pentacoordinate intermediate or transition state. The subsequent departure of the m-cresol (B1676322) leaving group would then yield the final dibutylphosphinic acid product. Both associative and dissociative mechanisms could be explored, with calculations revealing the most energetically favorable pathway. rsc.org Similarly, the reverse reaction, the esterification of dibutylphosphinic acid with m-cresol, can be modeled to understand the conditions favoring ester formation.

Activation Energy Calculations for Key Transformations

A critical outcome of reaction pathway studies is the calculation of activation energies (Ea), which determine the reaction rates. dtic.mil The activation energy is the energy difference between the reactants and the highest-energy transition state along the reaction pathway. ias.ac.in Methods like the nudged elastic band (NEB) can be used to locate the minimum energy path between reactants and products and accurately determine the transition state structure and its energy. aps.org

By calculating the activation energies for different potential pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), computational chemistry can predict which reaction conditions will be most effective. These theoretical activation energies provide a quantitative measure of the kinetic feasibility of a reaction.

Table 3: Illustrative Calculated Activation Energies for Reactions of this compound (Note: The following data are hypothetical and serve to illustrate typical results from DFT calculations, as specific values for this compound are not available in the cited literature.)

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | ANDN (Associative) | 22.5 |

| Base-Catalyzed Hydrolysis | ANDN (Associative) | 18.0 |

| Esterification (Acid-catalyzed) | Condensation | 25.0 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a specific compound like this compound, MD simulations can provide detailed insights into its behavior at the atomic level, which is often difficult to observe experimentally. These simulations solve Newton's equations of motion for a system of interacting particles, yielding a trajectory that describes the evolution of the system's positions and velocities.

The conformation and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. nih.govresearchgate.net MD simulations are particularly well-suited to explore these solvent effects by explicitly modeling the interactions between the solute (this compound) and solvent molecules.

Computational studies on similar organophosphorus esters have demonstrated that changes in solvent polarity can alter reaction mechanisms and rates. nih.gov For instance, moving from a polar solvent like water to a less polar one can affect the stability of ground states and transition states, thereby influencing reactivity. researchgate.net In the context of this compound, simulations would model the molecule in various explicit solvents (e.g., water, methanol, chloroform, dimethyl sulfoxide) to observe how the solvent shell forms and how specific interactions, such as hydrogen bonding, influence the ester's rotational and vibrational motions. rsc.org

The conformational profile—the distribution of different three-dimensional shapes the molecule adopts—can be analyzed from the simulation trajectory. This analysis reveals the most stable conformations in a given solvent and the energy barriers between them. By calculating the potential of mean force (PMF) along a specific reaction coordinate, such as the cleavage of the P-O bond, researchers can estimate how the solvent environment modulates the activation energy of a reaction, like hydrolysis. mdpi.com For example, studies on other esters have shown that rate-limiting steps in reactions can shift based on the solvent environment. mdpi.comnih.gov

Below is an illustrative data table showing how reaction rates for the solvolysis of a generic phosphate (B84403) ester dianion are affected by solvent polarity, a principle that would be investigated for this compound.

| Solvent | Relative Dielectric Constant (ε at 25°C) | Relative Solvolysis Rate |

|---|---|---|

| Water | 78.5 | 1.0 |

| 95% DMSO (aqueous) | ~74 | 0.8 |

| tert-Butyl Alcohol | 11.6 | 0.07 |

| tert-Amyl Alcohol | 5.8 | 0.06 |

This table is based on general principles and data for analogous phosphate esters to illustrate solvent effects. nih.gov

MD simulations can also elucidate the nature of intermolecular forces between multiple molecules of this compound, leading to an understanding of its aggregation behavior in solution. rsc.org Organophosphorus compounds, particularly those with the ability to form hydrogen bonds like phosphinic acids, can form dimers or larger aggregates. researchgate.netresearchgate.net

While the ester functional group in this compound reduces its capacity for strong hydrogen bonding compared to its parent acid, dipole-dipole and van der Waals interactions between the phosphoryl group (P=O), the butyl chains, and the tolyl rings would still govern its self-association. Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. mdpi.com

By running simulations at different concentrations, researchers can observe the spontaneous formation of dimers or larger clusters. Analysis of these aggregates can reveal their preferred orientation and the specific parts of the molecules that are most involved in the interaction. The potential of mean force can also be calculated for the association/dissociation process to determine the thermodynamic stability of such aggregates. researchgate.net This information is crucial for understanding concentration-dependent phenomena and the behavior of the compound in non-ideal solutions. rsc.org

Computational Catalysis Studies

Computational methods, particularly density functional theory (DFT), are invaluable for studying the role of organophosphorus compounds as ligands in homogeneous catalysis. bris.ac.uk this compound, or more commonly its corresponding phosphinate anion, can act as a ligand, binding to a metal center and modifying its catalytic activity. chemrxiv.orgacs.org

Computational catalysis studies begin with modeling the geometry and electronic structure of the catalyst, which would involve the coordination of the phosphinate ligand to a transition metal center. researchgate.net DFT calculations can optimize the structure of such a metal complex, providing precise information on bond lengths and angles between the metal and the phosphorus and oxygen atoms of the ligand. acs.org

The nature of the ligand-metal bond can be analyzed through various computational techniques, such as Natural Bond Orbital (NBO) analysis, which quantifies the donor-acceptor interactions. This helps to understand the electronic effect of the dibutylphosphinate ligand—whether it acts primarily as a σ-donor or a π-acceptor—which is a key determinant of the catalyst's reactivity. researchgate.net

Once the catalyst structure is understood, computational methods can be used to map out the entire catalytic cycle for a specific chemical reaction. nih.gov This involves identifying and calculating the energies of all intermediates and transition states in the cycle. For example, in a cross-coupling reaction, this would include steps like oxidative addition, transmetalation, and reductive elimination. The calculated energy profile reveals the rate-determining step of the reaction and provides a detailed mechanistic understanding that can guide catalyst improvement. researchgate.net

A major goal of computational catalysis is to predict the performance of a catalyst before it is synthesized, saving significant experimental effort. nih.gov The performance of a catalyst based on a dibutylphosphinate ligand can be predicted by calculating key parameters derived from its computed electronic and steric properties. bris.ac.uk

Steric parameters , such as the Tolman cone angle or the percentage of buried volume (%Vbur), can be calculated from the DFT-optimized geometry of the ligand-metal complex. mdpi.com These descriptors quantify the bulkiness of the ligand, which is critical for controlling substrate access to the metal center and influencing the selectivity of the reaction.

Electronic parameters , such as the energy of the highest occupied molecular orbital (HOMO) of the ligand or the charge on the phosphorus atom, correlate with the ligand's electron-donating ability. bris.ac.uk These parameters can be used to predict how the ligand will affect the electron density at the metal center and, consequently, its catalytic activity.

By establishing quantitative structure-activity relationships (QSAR), where calculated descriptors are correlated with experimentally observed catalytic performance (e.g., yield, turnover frequency, enantioselectivity) for a series of related ligands, the performance of a new ligand like dibutylphosphinate can be predicted with reasonable accuracy. bris.ac.uknih.gov

The table below provides an example of calculated steric descriptors for various phosphonite ligands, illustrating the type of data that would be generated to predict the performance of a dibutylphosphinate ligand.

| Ligand (Illustrative Examples) | Tolman Cone Angle (TCA, °) | Buried Volume (%Vbur) |

|---|---|---|

| PArXyl2(OMe)2 | 178.9 | 44.4 |

| PArXyl2(OPhNO2)2 | 179.9 | 48.4 |

| PArXyl2(OPhNO2,Me)2 | 187.7 | 51.3 |

Data from a DFT study on sterically demanding phosphonite ligands, analogous to the type of analysis that would be applied to phosphinate ligands. mdpi.com

Methodologies for Advanced Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Dibutylphosphinic acid m-tolyl ester in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ³¹P), a complete picture of the molecular architecture can be assembled.

The analysis of one-dimensional NMR spectra provides foundational information regarding the chemical environment of each unique nucleus in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the two n-butyl groups and the m-tolyl group. The butyl chain protons would appear as a series of multiplets in the aliphatic region (approximately 0.9-2.0 ppm). The terminal methyl (CH₃) protons are expected to be the most upfield, appearing as a triplet. The methylene (B1212753) (CH₂) groups adjacent to the phosphorus atom would be deshielded and likely appear as a complex multiplet due to both proton-proton and proton-phosphorus coupling. The aromatic protons of the m-tolyl ring would resonate in the downfield region (approximately 7.0-7.4 ppm), with their splitting pattern reflecting their meta-substitution. umich.edu The methyl group on the tolyl ring would appear as a singlet around 2.3-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Butyl CH₃ | ~ 0.9 | Triplet (t) |

| Butyl CH₂ (x2) | ~ 1.4 - 1.7 | Multiplet (m) |

| Butyl P-CH₂ | ~ 1.8 - 2.0 | Multiplet (m) |

| Tolyl CH₃ | ~ 2.4 | Singlet (s) |

| Tolyl Ar-H | ~ 7.0 - 7.4 | Multiplet (m) |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The four distinct carbons of the n-butyl groups are expected to resonate in the upfield aliphatic region (approximately 13-40 ppm). The carbon directly bonded to the phosphorus atom will show a characteristic splitting (¹JPC coupling). The carbons of the m-tolyl group will appear in the aromatic region (approximately 120-150 ppm), with the carbon atom bonded to the oxygen (C-O) being the most downfield in this group. libretexts.org The methyl carbon of the tolyl group is expected around 21 ppm. umich.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Butyl CH₃ | ~ 14 |

| Butyl CH₂ | ~ 24 |

| Butyl CH₂ | ~ 26 |

| Butyl P-CH₂ | ~ 35 (doublet due to P-C coupling) |

| Tolyl CH₃ | ~ 21 |

| Tolyl Ar-C | ~ 120 - 140 |

| Tolyl Ar-C (ipso, C-P) | ~ 150 (doublet due to P-O-C coupling) |

³¹P NMR Spectroscopy

³¹P NMR is particularly diagnostic for organophosphorus compounds. cwejournal.org As a phosphinate ester, this compound is expected to exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphinates typically falls within a characteristic range, generally between δ +20 and +60 ppm (relative to 85% H₃PO₄). wikipedia.orghuji.ac.il This specific chemical shift confirms the oxidation state and chemical environment of the phosphorus atom. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent methylene groups of the butyl chains.

To unambiguously assign the signals from the 1D spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity of protons within the butyl chains by showing cross-peaks between adjacent methylene and methyl groups. It would also confirm the relative positions of the protons on the m-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal in the ¹³C spectrum to its attached proton(s) from the ¹H spectrum (e.g., linking the aliphatic proton signals to their corresponding carbon signals).

¹H-³¹P Heteronuclear Correlation: A specific 2D experiment correlating the phosphorus and proton nuclei can provide detailed information about the P-H coupling constants and confirm which protons are spatially close or connected through a few bonds to the phosphorus center. acs.org

Together, these 2D techniques provide an irrefutable map of the atomic connectivity, confirming that the two butyl groups are directly attached to the phosphorus atom and that the m-tolyl group is connected via an ester linkage.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., the protonated molecule, [M+H]⁺). nih.gov For this compound (C₁₅H₂₅O₂P), the calculated exact mass of the protonated species [C₁₅H₂₆O₂P]⁺ is 285.1665 m/z. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the molecule. researchgate.net

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. Analysis of these fragments provides insight into the molecule's structure and bond strengths. nih.gov For this compound, key fragmentation pathways are expected to include: mdpi.com

Cleavage of the P-O Bond: The most labile bond in the ester linkage is often the P-O bond. Cleavage of this bond would result in the loss of a neutral m-cresol (B1676322) molecule (108 Da) and the formation of a dibutylphosphinoyl cation [(C₄H₉)₂PO]⁺ at m/z 177.

Loss of Alkene from Butyl Chains: A common fragmentation mechanism for alkyl chains is the loss of an alkene (butene, 56 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 229. Sequential loss of a second butene molecule is also possible.

Cleavage of the P-C Bond: Fragmentation can also occur via the cleavage of the phosphorus-carbon bonds, resulting in the loss of a butyl radical (57 Da) to yield a fragment at m/z 228.

Aromatic Ring Fragmentation: The m-tolyl group itself can fragment, although this is typically less favorable than cleavages around the phosphorus center. miamioh.edu

By analyzing the masses of these fragment ions, the core structure of the dibutylphosphinyl moiety connected to a tolyl ester group can be confirmed. nih.govlibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. acs.org

For this compound, the most significant vibrational bands would be:

P=O Stretch: A very strong and sharp absorption band in the IR spectrum, typically appearing in the range of 1180-1250 cm⁻¹, is characteristic of the phosphoryl group. This is often the most prominent peak in the spectrum and is a key diagnostic for this class of compounds.

P-O-C Stretch: Vibrations associated with the P-O-C (aryl) linkage are expected in the fingerprint region, typically around 1000-1150 cm⁻¹ (asymmetric stretch) and 900-1000 cm⁻¹ (symmetric stretch).

C-H Stretches: Aliphatic C-H stretching vibrations from the butyl groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches from the tolyl ring would be observed just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=C Aromatic Stretches: Medium to weak bands corresponding to the carbon-carbon stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3010 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| P=O Stretch | 1250 - 1180 | Very Strong |

| P-O-C Stretch | 1150 - 900 | Strong |

These spectroscopic methods, when used in concert, provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound itself is not reported, this technique would be highly applicable if a suitable single crystal of the compound or a derivative could be grown. nih.gov

A successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., P=O, P-C, P-O, O-C) and bond angles, which would reveal details about the geometry around the phosphorus center (typically tetrahedral for phosphinates). researchgate.net

Conformation: The exact conformation of the butyl chains and the orientation of the m-tolyl group relative to the phosphinate core in the solid state.

Intermolecular Interactions: An understanding of how the molecules pack in the crystal lattice, including any significant non-covalent interactions such as van der Waals forces or C-H···O hydrogen bonds that stabilize the crystal structure. researchgate.net

The application of X-ray crystallography to related organophosphorus compounds has been fundamental in understanding structure-property relationships in this class of molecules. wikipedia.org For this compound, such a study would provide an unambiguous confirmation of its molecular structure and offer insights into its solid-state properties.

Exploration of Dibutylphosphinic Acid M Tolyl Ester Derivatives and Analogues

Systematic Modification of the Alkyl Chains (Dibutyl Moieties)

The two butyl groups attached to the phosphorus atom in Dibutylphosphinic acid m-tolyl ester are primary sites for modification to alter the compound's steric and electronic properties.

The reactivity of phosphinate esters is significantly influenced by the steric hindrance around the phosphorus center. mdpi.com Studies on the alkaline hydrolysis of homologous series of dialkylphosphinic acids and related phosphonates have established a clear trend: reactivity decreases as the steric bulk of the alkyl substituents increases. mdpi.com For instance, esters with linear n-alkyl chains exhibit higher reactivity compared to those with branched chains like isopropyl or neopentyl groups. researchgate.net This effect is attributed to the increased difficulty for nucleophiles to access the electrophilic phosphorus atom in sterically congested molecules.

The length of the alkyl chain also plays a role, with longer chains potentially influencing solubility and intermolecular interactions, which can indirectly affect reaction rates. mpg.deresearchgate.net In the synthesis of dialkylphosphinic acids via free radical addition, the structure of the olefin used determines the final alkyl chain, and increased branching can lead to lower yields and purity. csu.edu.cn

Table 1: Effect of Alkyl Chain Structure on Reactivity of Phosphinates

| Alkyl Group Modification | Observed Effect on Reactivity | Rationale | Reference |

|---|---|---|---|

| Increasing Chain Length (e.g., from Diethyl to Dihexyl) | Generally minor decrease in hydrolysis rate | Slight increase in steric hindrance | mdpi.com |

| Increased Branching (e.g., n-butyl vs. tert-butyl) | Significant decrease in hydrolysis and coordination rates | Substantial increase in steric hindrance around the phosphorus atom | mdpi.comcsu.edu.cn |

| Linear vs. Branched Isomers | Linear isomers are more reactive | Less steric congestion allows easier nucleophilic attack | researchgate.net |

The synthesis of homologous series of dialkylphosphinic acids, which are precursors to their m-tolyl esters, can be achieved through several methods. A prominent method is the free-radical addition of hypophosphorous acid to α-olefins. csu.edu.cn This reaction allows for the introduction of a variety of alkyl chains, depending on the chosen olefin. For example, 1-hexene, 2,4,4-trimethyl-1-pentene, and 1-decene (B1663960) can be used to synthesize dihexylphosphinic acid (DHPA), di-(2,4,4-trimethylpentyl)phosphinic acid (DTMPPA), and didecylphosphinic acid (DDPA), respectively. csu.edu.cn

Another versatile approach involves the reaction of Grignard reagents with dialkyl phosphites, followed by oxidation. kent.ac.uk This allows for the synthesis of symmetrical phosphinic acids. core.ac.uk Once the desired dialkylphosphinic acid is obtained, esterification with m-cresol (B1676322) can be performed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to a phosphinic chloride followed by reaction with the alcohol. kent.ac.ukcore.ac.uk

Characterization of these homologous series typically involves Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) and Mass Spectrometry (MS) to confirm the structure and purity of the products. csu.edu.cn

Derivatization of the m-Tolyl Ring

Modifying the m-tolyl group offers a way to modulate the electronic properties of the ester and its reactivity through the aromatic ring.

The electronic nature of substituents on the aryl ring directly impacts the reactivity of aryl phosphonate (B1237965) and phosphinate esters. acs.org Electron-donating groups (EDGs) on the ring, such as methoxy (B1213986) or amino groups, increase the electron density on the phosphorus atom. This can accelerate reactions where the phosphorus center acts as a nucleophile or in processes like the reductive elimination from organopalladium complexes. acs.org Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density at the phosphorus center, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com

Studies on the alkaline hydrolysis of substituted phenylphosphonates have demonstrated a clear correlation between the reaction rate and the Hammett σ constants of the aromatic substituents. epa.gov EWGs increase the rate of hydrolysis, while EDGs decrease it. epa.gov Steric effects, particularly from substituents at the ortho position to the ester linkage, can hinder the approach of reactants and slow down reaction rates, regardless of their electronic nature. acs.orgnih.gov

Table 2: Influence of Aromatic Substituents on Aryl Phosphinate Properties

| Substituent Type | Position | Electronic Effect | Impact on Reactivity (e.g., Hydrolysis) | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -NH₂) | meta, para | Increases electron density on P | Decreases rate of nucleophilic attack | acs.orgepa.gov |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | meta, para | Decreases electron density on P | Increases rate of nucleophilic attack | acs.orgepa.gov |

| Bulky Alkyl Groups | ortho | Steric Hindrance | Decreases reaction rate | nih.gov |

The synthesis of aryl phosphinates with substituted aromatic rings can be accomplished through several modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are effective for forming P-C bonds between P(O)-H compounds (like dibutylphosphinic acid) and aryl halides or triflates. organic-chemistry.orgorganic-chemistry.org This allows for the introduction of dibutylphosphinyl moiety onto a pre-functionalized aromatic ring (e.g., a halogenated or alkylated cresol (B1669610) derivative).

For instance, to synthesize a chlorinated derivative, one could start with a chlorinated m-cresol and esterify it with dibutylphosphinic chloride. Alternatively, a P-C coupling reaction could be used to attach the phosphinate group to a di-substituted aromatic compound. nih.gov The synthesis of aryl phosphonates and phosphinates from aryl halides or even anilines is well-documented, utilizing catalysts based on palladium or copper. organic-chemistry.orgorganic-chemistry.org Aryne chemistry provides a metal-free alternative for the P-arylation of phosphites and related compounds, offering a mild route to various aryl-phosphorus compounds. organic-chemistry.org

Exploration of Different Phosphorus Oxidation States and Substituents

The parent compound, a phosphinate, exists in the P(V) oxidation state. wikipedia.orgunacademy.com Analogues can be synthesized where the phosphorus atom is in a different oxidation state, most notably the P(III) state. libretexts.orgchemeurope.com

The P(III) analogue of this compound would be Dibutylphosphinous acid m-tolyl ester (a phosphinite). Phosphinites are typically prepared from the reaction of a phosphonous dichloride (e.g., dichloro(m-tolyl)phosphine) with an appropriate nucleophile, or by reacting a chlorophosphine with an alcohol. bdu.ac.in These P(III) compounds are characterized by their strong nucleophilicity and are easily oxidized. libretexts.org For example, a phosphinite can be readily oxidized by agents like hydrogen peroxide to yield the corresponding P(V) phosphinate. kent.ac.uk

Furthermore, the phosphoryl oxygen (P=O) can be replaced by other chalcogens, such as sulfur, to create thiophosphinates (P=S). wikipedia.org These analogues often exhibit different reactivity; for example, in alkaline hydrolysis, P=O derivatives are generally more reactive than their P=S counterparts. mdpi.com

Table 3: Comparison of this compound Analogues

| Compound Type | General Structure | Phosphorus Oxidation State | Key Chemical Property | Reference |

|---|---|---|---|---|

| Phosphinate (Parent) | R₂P(=O)OR' | +5 | Thermally stable, electrophilic P center | wikipedia.org |

| Phosphinite | R₂POR' | +3 | Strongly nucleophilic, easily oxidized | libretexts.orgbdu.ac.in |

| Thiophosphinate | R₂P(=S)OR' | +5 | Less reactive towards hydrolysis than P=O analogue | mdpi.com |

| Phosphine (B1218219) Oxide | R₃P=O | +5 | Highly polar and stable P=O bond | wikipedia.orgchemeurope.com |

Future Research Directions and Emerging Trends

Integration of Dibutylphosphinic Acid m-Tolyl Ester into Advanced Materials Research

The unique combination of a phosphorus-oxygen-carbon backbone with both aliphatic and aromatic moieties makes this compound a candidate for incorporation into advanced materials. Future research could explore its use as a functional additive or a surface modification agent.

One potential application lies in the development of functional polymers. Dialkylphosphinic acids are known for their ability to act as extractants for metals, including rare-earth elements. rsc.orgnih.gov By incorporating this compound into a polymer matrix, either as a pendant group or as a plasticizer, it may be possible to create materials with selective metal-binding properties for use in separation and recycling technologies. Dicarboxylic acid esters, for instance, are widely used as plasticizers to enhance the properties of polymers like PVC. mdpi.com

Another avenue of research is in the surface modification of nanoparticles. Phosphonic acids and their esters are well-documented for their ability to bind to the surface of metal oxides and other nanoparticles, altering their surface properties and improving their dispersion in polymer matrices. researchgate.netresearchgate.netacs.org this compound could potentially serve a similar role, with the butyl and tolyl groups providing compatibility with various polymer systems, leading to the development of novel nanocomposites with enhanced mechanical, thermal, or optical properties.

| Application Area | Proposed Function | Potential Benefit | Analogous Compound Class |

|---|---|---|---|

| Functional Polymers | Metal-extracting additive | Creation of recyclable polymers with selective metal recovery capabilities. | Dialkylphosphinic acids |

| Nanocomposites | Nanoparticle surface modifier | Improved dispersion and interfacial adhesion of nanoparticles in a polymer matrix. | Phosphonic acids and esters |

| Flame Retardants | Additive or reactive flame retardant | Enhanced fire safety of polymeric materials due to the presence of phosphorus. | Organophosphorus compounds |

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for the synthesis of phosphinic esters often involve the use of phosphorus trihalides and generate significant halide waste. nih.gov A key future trend is the development of greener and more sustainable synthetic methodologies. Research in this area for this compound would likely focus on atom economy, the use of less hazardous reagents, and energy efficiency.

Microwave-assisted synthesis is a promising alternative that has been shown to accelerate the esterification of phosphinic acids. rsc.org This approach could potentially be adapted for the synthesis of this compound, reducing reaction times and energy consumption. Another sustainable approach is the direct esterification of phosphonic acids, which can be achieved under certain conditions, avoiding the need for chlorinated intermediates. nih.gov Furthermore, catalytic methods, such as those employing palladium or other transition metals, are being developed for the formation of phosphorus-carbon bonds, which could be integrated into more efficient and environmentally benign synthetic pathways. researchgate.net

| Method | Advantages | Disadvantages |

|---|---|---|

| Traditional (e.g., from PCl3) | Well-established | Uses hazardous reagents, generates halide waste. |

| Microwave-Assisted Esterification | Faster reaction times, energy efficient. | Requires specialized equipment. |

| Direct Catalytic Esterification | High atom economy, avoids hazardous intermediates. | Catalyst cost and removal can be a concern. |

Application of Machine Learning and AI in Predicting Reactivity and Properties

For this compound, AI and ML models could be developed to predict its reactivity in various chemical transformations, its compatibility with different polymer systems, and its potential as a ligand for catalytic applications. By training models on large datasets of known organophosphorus compounds, it would be possible to create predictive tools that could guide experimental work, reducing the need for time-consuming and resource-intensive trial-and-error approaches. For example, AI could be used to screen virtual libraries of related phosphinic esters to identify candidates with optimal properties for a specific application, such as flame retardancy or metal extraction.

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Property Prediction | Estimate physical and chemical properties (e.g., solubility, thermal stability). | Faster screening of potential applications. |

| Reactivity Modeling | Predict reaction outcomes and kinetics. | Optimization of synthetic routes and functionalization reactions. |

| Materials Design | Identify optimal phosphinic ester structures for specific material properties. | Accelerated discovery of new advanced materials. |

Design of Next-Generation Catalysts Utilizing Phosphinic Ester Scaffolds

Future research could explore the design of novel catalysts where the this compound or a derivative acts as a ligand. The butyl groups would offer steric bulk, while the m-tolyl ester group could be electronically modified to modulate the properties of the catalyst. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The modular nature of phosphinic esters would allow for the synthesis of a library of related ligands, which could then be screened for catalytic activity, potentially with the aid of high-throughput experimentation and computational modeling.

| Catalytic Reaction | Role of Phosphinic Ester Ligand | Potential Advantage |

|---|---|---|

| Cross-Coupling Reactions | Modulate the electronic and steric environment of the metal center. | Improved catalyst stability, activity, and selectivity. |

| Hydrogenation | Influence the binding and activation of hydrogen. | Enhanced reaction rates and substrate scope. |

| Polymerization | Control the stereochemistry and molecular weight of the resulting polymer. | Access to new polymer architectures and properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.